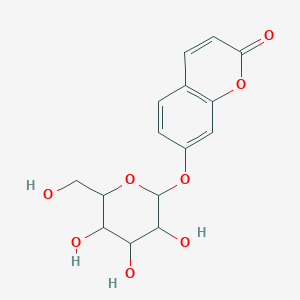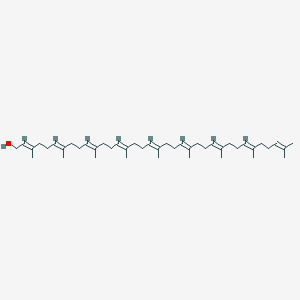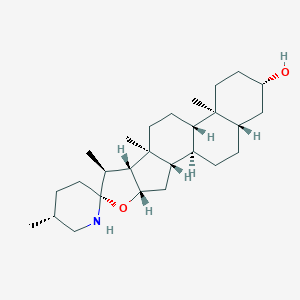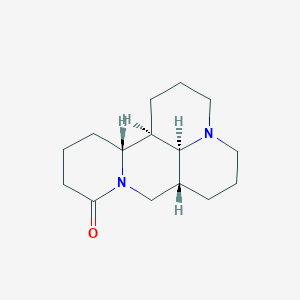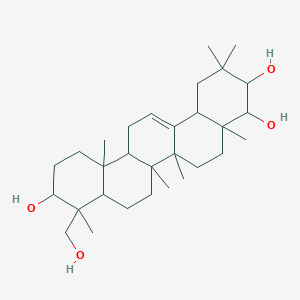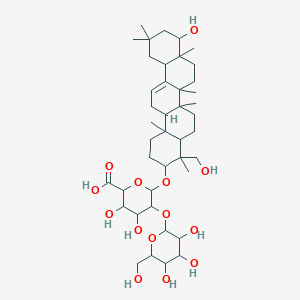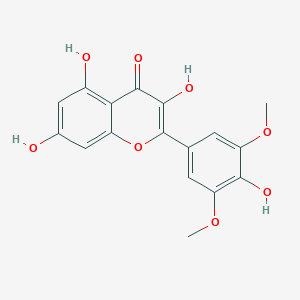
Syringétine
Vue d'ensemble
Description
Syringetin is an O-methylated flavonol, a type of flavonoid. It is found in red grapes, Lysimachia congestiflora, and Vaccinium uliginosum (bog billberries). It is one of the phenolic compounds present in wine. Syringetin is known for its various pharmacological properties, including antioxidant, antimutagenic, hepatoprotective, antidiabetic, and antilipogenic activities .
Applications De Recherche Scientifique
Mécanisme D'action
Syringetin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Syringetin scavenges free radicals and reduces oxidative stress.
Anticancer Activity: It induces cell cycle arrest in the G2/M phase and initiates apoptosis by reducing cyclin D1 and COX-2 levels.
Melanogenesis: Syringetin stimulates melanin production by increasing the expression of MITF, tyrosinase, TRP-1, and TRP-2 proteins.
Analyse Biochimique
Biochemical Properties
Syringetin is known for its antioxidant, antimutagenic, hepatoprotective, antidiabetic, and antilipogenic properties . It also inhibits carcinogenesis and cancer development . The biochemical diversity of flavonoids like Syringetin is based on glycosylation, methylation, acylation, and many other modifications of the flavonoid backbone .
Cellular Effects
In cells exposed to Syringetin, there was a 16.7% reduction in the proportion of cells in G0/G1 and a 16.1% increase in the proportion in G2/M . Syringetin is capable of inhibiting the growth of cancer cells both via the induction of cell cycle arrest in the G2/M phase and the initiation of apoptosis .
Molecular Mechanism
Syringetin induces a dose-dependent reduction in cyclin D1 and COX-2 levels, which are up-regulated in many cancers . This suggests that Syringetin exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Metabolic Pathways
Syringetin is involved in the flavonoid biosynthesis pathway . Eight chalcone synthase genes involved in flavonoid biosynthesis were identified and play a central role in color change .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Syringetin can be synthesized through the methylation of myricetin. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of syringetin often involves the extraction from natural sources such as red grapes and other plants. High-speed counter-current chromatography (HSCCC) is a technique used for the preparative isolation and purification of syringetin from plant extracts. This method involves a two-phase solvent system and allows for the efficient separation of syringetin from other flavonoids .
Analyse Des Réactions Chimiques
Types of Reactions
Syringetin undergoes various chemical reactions, including:
Oxidation: Syringetin can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of syringetin can lead to the formation of dihydroflavonols.
Substitution: Syringetin can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of syringetin, such as syringetin-3-O-glucoside and syringetin-3-O-rutinoside .
Comparaison Avec Des Composés Similaires
Syringetin is compared with other similar compounds such as:
Laricitrin: Another O-methylated flavonol with similar antioxidant and anticancer properties.
Ayanin: Known for its anti-inflammatory and anticancer activities.
Isorhamnetin: Exhibits hepatoprotective and antidiabetic properties.
Syringetin is unique due to its dual methylation at the 3’ and 5’ positions, which enhances its metabolic stability and bioavailability compared to its non-methylated analogues .
Propriétés
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O8/c1-23-11-3-7(4-12(24-2)14(11)20)17-16(22)15(21)13-9(19)5-8(18)6-10(13)25-17/h3-6,18-20,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMAPBJVXOGOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196074 | |
| Record name | Syringetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4423-37-4 | |
| Record name | Syringetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4423-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Syringetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004423374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Syringetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SYRINGETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J68JG79B9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does syringetin promote melanogenesis?
A1: Syringetin stimulates melanin production by increasing tyrosinase activity and the expression of melanogenic proteins like MITF, tyrosinase, TRP-1, and TRP-2. This occurs through the activation of p38, JNK, and PKA signaling pathways, while simultaneously inhibiting ERK and PI3K/Akt phosphorylation [, ]. Additionally, syringetin activates GSK3β and β-catenin phosphorylation, reducing β-catenin protein levels and further contributing to melanogenesis [].
Q2: Can syringetin be used to treat bone diseases?
A2: Research suggests that syringetin promotes human osteoblast differentiation, potentially aiding in bone formation. This effect is mediated by the bone morphogenetic protein-2 (BMP-2)/extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. Syringetin increases BMP-2 production, leading to SMAD1/5/8 and ERK1/2 activation, ultimately stimulating osteoblast maturation and differentiation [].
Q3: How does syringetin affect osteoclastogenesis in the context of cancer?
A3: Syringetin exhibits a suppressive effect on osteoclastogenesis, particularly in the context of lung adenocarcinoma-induced bone metastasis. It achieves this by inhibiting the AKT/mTOR signaling pathway, a crucial player in osteoclast formation. Syringetin also disrupts the interplay between osteoblasts and osteoclasts by suppressing the stimulatory effect of lung adenocarcinoma cells on M-CSF and RANKL production in osteoblasts, while promoting OPG production [].
Q4: Does syringetin exhibit preferential radiosensitization towards cancer cells?
A4: Yes, syringetin demonstrates a more pronounced radiosensitizing effect on cancer cells compared to normal cells. This selective action is attributed to its ability to enhance Caspase-3-mediated apoptosis, leading to increased cell death specifically in cancerous cells [].
Q5: Can syringetin impact lipid metabolism?
A5: Studies on coix seed polyphenols, which include syringetin, suggest potential benefits for lipid metabolism. These polyphenols, particularly the easily digestible ones like syringetin, have demonstrated the ability to reduce triglyceride accumulation during adipocyte differentiation and promote the browning of adipocytes [].
Q6: What is the molecular formula and weight of syringetin?
A6: The molecular formula of syringetin is C17H14O9, and its molecular weight is 362.29 g/mol.
Q7: What are the key structural features of syringetin?
A7: Syringetin is a flavonol, a class of flavonoids, with a characteristic three-ring structure (C6-C3-C6). It possesses two methoxy groups at positions 3' and 5' on the B-ring, differentiating it from its parent compound, myricetin [, , ].
Q8: How do methyl substitutions on the B-ring affect the bioactivity of myricetin derivatives?
A8: Research suggests that methyl substitutions on the B-ring of myricetin, such as those observed in syringetin, do not abolish its life-span extending effects in Caenorhabditis elegans. Interestingly, these methylated derivatives exhibit enhanced stress resistance, which is dependent on the transcription factor DAF-16. This suggests that B-ring hydroxyl groups are not essential for the life-span extending effect, while methylation might enhance specific bioactivities [].
Q9: What is the role of the double bond and hydroxyl group in the antiaggregatory activity of flavonoids like syringetin?
A9: Structural analysis of potent antiaggregatory flavonoids, including syringetin, suggests that the presence of a double bond at the C2-C3 position and a hydroxyl group at the C3 position of the C-ring contributes to their activity. This structure likely interferes with platelet signaling pathways, potentially through the inhibition of phosphatidyl-inositol synthesis [].
Q10: What is known about the bioavailability of syringetin?
A10: Studies using a MKN28/Caco-2 continuous transport model indicate that syringetin exhibits high transmembrane transport efficiency, suggesting good bioavailability. This is likely attributed to the methylation reactions occurring in the Caco-2 cell monolayer membrane [].
Q11: Are there any known drug-transporter interactions or effects on drug-metabolizing enzymes associated with syringetin?
A11: Currently, the research papers provided do not offer specific details about drug-transporter interactions or the effects of syringetin on drug-metabolizing enzymes.
Q12: What analytical methods are employed to identify and quantify syringetin in plant extracts?
A12: Several analytical techniques are used to characterize and quantify syringetin, including:
- **High-Performance Liquid Chromatography (HPLC) ** coupled with various detectors like diode-array detection (DAD) [, , , ], mass spectrometry (MS) [, , , , , , ], tandem mass spectrometry (MS/MS) [, , , ].
- Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (QTOF/MS) [] and Q exactive hybrid quadrupole-orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS) [].
- **Micellar Electrokinetic Chromatography (MEKC) ** with diode array detection [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





